For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of C10 Alkynol Isomers
This guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and differentiation of C10 alkynol isomers. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and comparative data in tabular format.
Introduction to C10 Alkynol Isomers
C10 alkynol isomers, with the general formula C10H18O, are a class of organic compounds characterized by a ten-carbon backbone, a hydroxyl (-OH) group, and a carbon-carbon triple bond (alkyne). The variation in the position of the hydroxyl group and the alkyne moiety leads to a wide range of structural isomers. Accurate identification of these isomers is critical in various fields, including synthetic chemistry, natural product analysis, and drug development, as different isomers can exhibit distinct chemical and biological properties. Spectroscopic analysis is the cornerstone for the unambiguous structure determination of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR are essential for identifying C10 alkynol isomers.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for obtaining NMR spectra of C10 alkynol isomers is as follows:
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Sample Preparation : Dissolve approximately 5-10 mg of the C10 alkynol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.
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Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition :
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.
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The spectral width is typically set from -2 to 12 ppm.
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-
¹³C NMR Acquisition :
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Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
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A larger number of scans (e.g., 128 or more) is often required due to the low natural abundance of the ¹³C isotope.[1]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) : To aid in distinguishing between CH, CH₂, and CH₃ groups, DEPT-90 (shows only CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, and CH₂ as negative signals) experiments can be run.[2]
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Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
¹H NMR Data for C10 Alkynol Isomers
The chemical shift (δ) in ¹H NMR provides information about the electronic environment of the protons. Key diagnostic signals for alkynols include the proton on the hydroxyl-bearing carbon (carbinol proton) and protons adjacent to the alkyne.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| dec-1-yn-3-ol | H-1 (≡C-H) | ~2.4 | Doublet |
| H-3 (-CH(OH)-) | ~4.3 | Triplet | |
| -OH | Variable (typically 1.5-4.0) | Singlet (broad) | |
| dec-3-yn-1-ol | H-1 (-CH₂OH) | ~3.7 | Triplet |
| H-2 (-CH₂-C≡) | ~2.4 | Triplet of triplets | |
| -OH | Variable (typically 1.5-4.0) | Singlet (broad) | |
| dec-9-yn-1-ol | H-10 (≡C-H) | ~1.9 | Triplet |
| H-1 (-CH₂OH) | ~3.6 | Triplet | |
| -OH | Variable (typically 1.5-4.0) | Singlet (broad) |
(Note: Data is compiled from typical values and available spectral data. Actual values may vary based on solvent and concentration.)
¹³C NMR Data for C10 Alkynol Isomers
¹³C NMR spectroscopy indicates the number of non-equivalent carbon atoms and their chemical environment. The sp-hybridized carbons of the alkyne group are particularly diagnostic, appearing in a unique chemical shift range.[3]
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| dec-1-yn-3-ol [4] | C-1 (≡CH) | ~72-75 |
| C-2 (C≡) | ~85-88 | |
| C-3 (-CH(OH)-) | ~60-65 | |
| dec-3-yn-1-ol | C-3 (C≡) | ~80-85 |
| C-4 (C≡) | ~80-85 | |
| C-1 (-CH₂OH) | ~60-65 | |
| dec-9-yn-1-ol [5] | C-9 (≡CH) | ~68-70 |
| C-10 (C≡) | ~84-86 | |
| C-1 (-CH₂OH) | ~62-65 |
(Note: Data is compiled from typical values and available spectral data from sources like PubChem.[4][5] Actual values may vary.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] For C10 alkynols, the key characteristic absorptions are from the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C).
Experimental Protocol: IR Spectroscopy
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Sample Preparation (Neat Liquid) :
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For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid C10 alkynol directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
For analysis using salt plates (NaCl or KBr), place a drop of the liquid between two plates to create a thin film.[7]
-
-
Background Spectrum : Acquire a background spectrum of the empty instrument (or with clean salt plates) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions from the sample spectrum.
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Sample Spectrum Acquisition : Acquire the IR spectrum of the prepared sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.
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Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Absorption Data for C10 Alkynol Isomers
The position of the alkyne stretch can help differentiate between terminal and internal alkynes.
| Isomer Type | Functional Group | Absorption Frequency (cm⁻¹) | Intensity / Shape |
| All Alkynols | O-H stretch | 3200 - 3600 | Strong, Broad |
| C(sp³)-H stretch | 2850 - 3000 | Strong | |
| Terminal Alkynes (e.g., dec-1-yn-3-ol) | ≡C-H stretch | 3250 - 3350 | Strong, Sharp |
| C≡C stretch | 2100 - 2140 | Weak to Medium | |
| Internal Alkynes (e.g., dec-3-yn-1-ol) | C≡C stretch | 2190 - 2260 | Weak to Very Weak (or absent) |
(Note: Data compiled from established correlation charts.[8][9][10])
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structural features.[11]
Experimental Protocol: Mass Spectrometry
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Sample Preparation : Prepare a dilute solution of the C10 alkynol isomer (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[12]
-
Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural clues.[13] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[12][14]
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Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13]
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Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Mass Spectrometry Data for C10 Alkynol Isomers
All C10H18O isomers have a molecular weight of 154.25 g/mol . The key to differentiation lies in their fragmentation patterns.
| Isomer | Molecular Ion (M⁺˙) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretations |
| All Isomers | 154 (EI) or 155 (ESI) | Loss of Water (M-18) : A common fragmentation for alcohols, leading to a peak at m/z 136. |
| dec-1-yn-3-ol | 154 | Alpha-cleavage : Loss of an ethyl group (-C₂H₅) from the carbinol carbon is unfavorable. Cleavage of the heptyl group (-C₇H₁₅) gives a fragment at m/z 57. |
| dec-3-yn-1-ol | 154 | Alpha-cleavage : Loss of the propynyl (B12738560) group is possible. Fragmentation is often directed by the alkyne, leading to characteristic resonance-stabilized ions. |
| dec-9-yn-1-ol | 154 | McLafferty Rearrangement : Not prominent. Fragmentation is dominated by cleavage along the long alkyl chain. |
Integrated Analysis and Visualization
No single technique can unambiguously identify an isomer. A combined approach is necessary. The workflow below illustrates the logical process of identifying an unknown C10 alkynol isomer.
Caption: Workflow for the spectroscopic identification of a C10 alkynol isomer.
The following diagram illustrates the logical connections between specific spectral data and the structural features they imply.
Caption: Logical relationships between spectral data and inferred molecular features.
References
- 1. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1-Decyn-3-ol | C10H18O | CID 10920729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Decyn-1-ol | C10H18O | CID 543752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
